molecular formula C6H7NOS B6154549 2-methoxypyridine-3-thiol CAS No. 2229360-57-8

2-methoxypyridine-3-thiol

Cat. No.: B6154549
CAS No.: 2229360-57-8
M. Wt: 141.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-methoxypyridine derivatives involves various processes such as [3+3], [4+2], [5+1] cyclization processes or domino reactions . These compounds possess a slightly non-planar bent conformation with various intermolecular interactions .


Molecular Structure Analysis

The molecular structure of 2-methoxypyridine-3-thiol is represented by the chemical formula C6H7NOS. The structure of 2-methoxypyridine is represented by the chemical formula C6H7NO .


Chemical Reactions Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Thiol-Containing Compounds in Biosynthesis and Metabolism

Thiol-containing compounds, such as 3-alkyl-2-methoxypyrazines, play crucial roles in biosynthesis and metabolism within biological systems. For instance, methoxypyrazines are potent volatile compounds that impart distinct sensory attributes to certain wine varieties. Their biosynthesis in grapes and subsequent influence on wine flavor has been a subject of interest, indicating the significance of methoxy and thiol groups in determining the sensory properties of food and beverages (Lei et al., 2018).

Thiolated Polymers in Tissue Engineering

Thiolated polymers have emerged as innovative materials in tissue engineering applications. The functionalization of polymers with thiol groups facilitates the formation of hydrogels, which exhibit biocompatibility and support cell proliferation and differentiation. This review on thiolated polymeric hydrogels underscores their potential in developing scaffolds for tissue regeneration, highlighting the versatility of thiol chemistry in biomedical engineering (Gajendiran et al., 2018).

Low-Molecular-Weight Thiols in Plant Stress Response

Low-molecular-weight (LMW) thiols in plants, such as glutathione, are essential for maintaining cellular redox homeostasis and responding to environmental stressors. Research on LMW thiols highlights their role in detoxification processes and stress resistance, suggesting potential agricultural applications in enhancing crop resilience to stress (Pivato et al., 2014).

Thiol-Disulphide Chemistry in Polymer Networks

The reversible chemistry between thiols and disulphides offers a mechanism for developing responsive materials with applications ranging from drug delivery to self-healing polymers. The exploration of thiol-disulphide dynamics within polymer networks reveals opportunities for creating materials that can adapt to or recover from external stimuli, emphasizing the functional diversity enabled by thiol chemistry (Gyarmati et al., 2013).

Safety and Hazards

2-Methoxypyridine is classified as one of the liquids and gases that have the potential to catch fire . It causes irritation to the skin and has the potential to lead to skin corrosion . It is highly irritating to the eyes and has the potential to cause substantial damage to the eyes if it is allowed to continue . Inflammation of the respiratory system is a distinct possibility .

Biochemical Analysis

Biochemical Properties

2-Methoxypyridine-3-thiol plays a significant role in biochemical reactions, particularly due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property makes it a valuable reagent in studying protein folding and redox reactions. In biochemical systems, this compound interacts with enzymes such as thiol-disulfide oxidoreductases, which facilitate the formation and breakage of disulfide bonds. Additionally, it can interact with proteins that have cysteine residues, forming covalent bonds that can alter the protein’s structure and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying the redox state of signaling proteins, thereby impacting their activity. For instance, the compound can modulate the activity of transcription factors that are sensitive to redox changes, leading to alterations in gene expression. Furthermore, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites through these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, which can lead to changes in protein conformation and activity. This compound can also act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. For example, it can inhibit thiol-containing enzymes by forming covalent bonds with the active site cysteine residues, thereby blocking substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form disulfides, which may reduce its reactivity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in redox-sensitive pathways. Its degradation products may also have biological activity, which should be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate redox-sensitive signaling pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage, due to excessive formation of disulfide bonds and disruption of cellular redox balance. Studies in animal models have identified threshold doses beyond which adverse effects become prominent, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions and sulfur metabolism. It interacts with enzymes such as thioredoxin reductase and glutathione peroxidase, which play crucial roles in maintaining cellular redox homeostasis. The compound can also affect the levels of metabolites such as glutathione, a key antioxidant, by modulating the activity of enzymes involved in its synthesis and degradation .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its thiol group. Once inside the cell, it may bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. Targeting signals and post-translational modifications, such as the addition of thiol groups, can direct this compound to particular organelles, thereby influencing its activity and function within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxypyridine-3-thiol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methoxypyridine", "sodium hydride", "carbon disulfide", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: React 2-methoxypyridine with sodium hydride in ethanol to form the sodium salt of 2-methoxypyridine.", "Step 2: Add carbon disulfide to the reaction mixture and stir for several hours to form the corresponding dithiocarbamate.", "Step 3: Treat the dithiocarbamate with chloroacetic acid in the presence of sodium hydroxide to form the corresponding thioamide.", "Step 4: Acidify the reaction mixture with hydrochloric acid to protonate the thioamide and form the desired product, 2-methoxypyridine-3-thiol." ] }

CAS No.

2229360-57-8

Molecular Formula

C6H7NOS

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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